![molecular formula C15H21ClN2O3S B5118737 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, also known as TAPP, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. TAPP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been implicated in various cellular processes, including DNA repair, apoptosis, and inflammation.
作用机制
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride acts as a potent inhibitor of PARP-1, an enzyme that plays a crucial role in DNA repair and other cellular processes. By inhibiting PARP-1, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can induce DNA damage and cell death in cancer cells, while protecting normal cells from DNA damage caused by chemotherapy and radiotherapy. In addition, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can prevent the activation of inflammatory pathways by inhibiting PARP-1, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, the protection of normal cells from DNA damage caused by chemotherapy and radiotherapy, the prevention of neuronal damage and cognitive impairment, and the inhibition of inflammatory pathways. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against PARP-1, its ability to induce DNA damage and cell death in cancer cells, and its potential therapeutic applications in various diseases. However, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride also has some limitations, including its hydrophilic nature, which may limit its bioavailability and cell permeability, and its potential off-target effects on other PARP isoforms.
未来方向
There are several future directions for research on 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, including the development of more potent and selective PARP-1 inhibitors, the investigation of 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's potential therapeutic applications in other diseases, such as stroke and diabetes, and the elucidation of the molecular mechanisms underlying 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's neuroprotective and anti-inflammatory effects. Additionally, the development of more efficient synthesis methods for 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride and its analogs may facilitate their use in scientific research and drug development.
合成方法
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can be synthesized through a multi-step process involving the reaction of 4-propoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)thiophene-2-carboxamide. The product is then treated with maleic anhydride to yield 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride as a hydrochloride salt.
科学研究应用
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by sensitizing cancer cells to these treatments. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13(15(17)19)21-9-7-16;/h3-6,13H,2,7-10,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWCKEDQOHIJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2872840 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
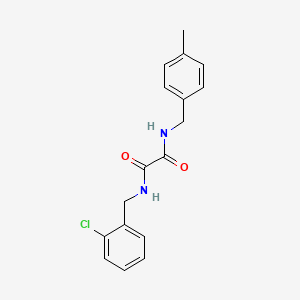
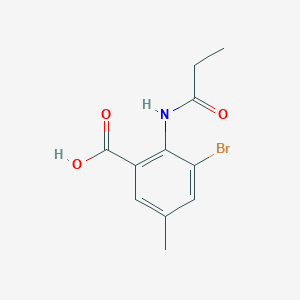
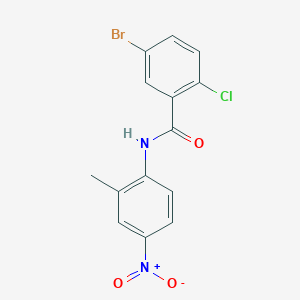
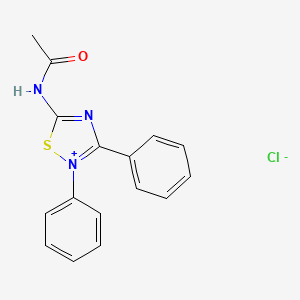
![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5118713.png)
![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)
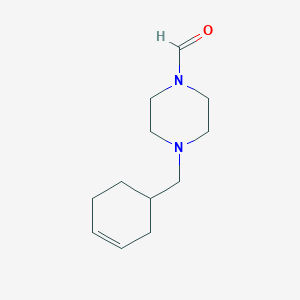
![N-allyl-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B5118733.png)
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5118734.png)